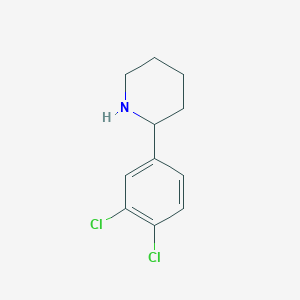

2-(3,4-Dichlorophenyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

383128-63-0 |

|---|---|

Molecular Formula |

C11H13Cl2N |

Molecular Weight |

230.13 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)piperidine |

InChI |

InChI=1S/C11H13Cl2N/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |

InChI Key |

KLJKRGFOYGMTOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,4 Dichlorophenyl Piperidine and Analogous Piperidine Derivatives

General Strategies for Piperidine (B6355638) Ring System Formation

The construction of the piperidine ring can be accomplished through a variety of synthetic transformations, each offering unique advantages in terms of substrate scope, stereocontrol, and reaction conditions. Key strategies include N-heterocyclization, cyclocondensation, transfer hydrogenation, and Wacker-type aerobic oxidative cyclization.

N-heterocyclization involves the formation of the piperidine ring through the intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable leaving group or reactive functionality. A notable method involves the iridium-catalyzed reaction of primary amines with diols, which provides access to a range of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Another approach is the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation, which proceeds via a cyclocondensation in an aqueous alkaline medium. organic-chemistry.org

Aza-Prins cyclization represents another powerful tool, where N-tosyl homoallylamine reacts with carbonyl compounds in the presence of a Lewis acid like AlCl₃ to yield trans-2-substituted-4-halopiperidines with high diastereoselectivity. organic-chemistry.org Furthermore, intramolecular amination of organoboronates has been developed to produce piperidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org Radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates also offers a pathway to 2,4-disubstituted piperidines. organic-chemistry.org

| N-Heterocyclization Method | Catalyst/Reagent | Key Features | Reference |

| Primary Amines and Diols | Cp*Ir complex | Forms five-, six-, and seven-membered rings. | organic-chemistry.org |

| Alkyl Dihalides and Primary Amines | Microwave Irradiation | One-pot, aqueous medium. | organic-chemistry.org |

| Aza-Prins Cyclization | AlCl₃ | Diastereoselective formation of 4-halopiperidines. | organic-chemistry.org |

| Intramolecular Amination | Organoboronates | Utilizes an aminoboron "ate" complex. | organic-chemistry.org |

| Radical Cyclization | Tris(trimethylsilyl)silane | Forms 2,4-disubstituted piperidines. | organic-chemistry.org |

Cyclocondensation reactions involve the joining of two or more molecules to form a ring system. A classic example is the Dieckmann condensation, which can be used for ring closure in the synthesis of 2,4-diketopiperidines. dtic.mil Another approach involves the reaction of amines with aldehydes or ketones followed by reductive amination, a strategy often employed in [5 + 1] annulations. nih.gov A hydrogen borrowing [5 + 1] annulation method has also been reported. nih.gov The Nazarov cyclization of ynedienes, obtained from the dehydration of vinyl propargyl alcohols, can lead to 4-piperidones. dtic.mil

Transfer hydrogenation offers a milder alternative to catalytic hydrogenation using high-pressure hydrogen gas. This method typically employs a hydrogen donor, such as formic acid, ammonium (B1175870) formate, or ammonia (B1221849) borane (B79455), in the presence of a transition metal catalyst. organic-chemistry.orgresearchgate.net For instance, a rhodium complex, [Cp*RhCl₂]₂, effectively catalyzes the transfer hydrogenation of various quaternary pyridinium (B92312) salts to yield piperidines or 1,2,3,6-tetrahydropyridines, depending on the substitution pattern. liv.ac.uk The reaction is often conducted in an azeotropic formic acid/triethylamine mixture. liv.ac.uk

Borane-catalyzed metal-free transfer hydrogenation of pyridines using ammonia borane as the hydrogen source provides a practical route to piperidines with good cis-selectivity. organic-chemistry.org Similarly, a ruthenium-catalyzed transfer hydrogenation of pyridines and other N-heterocycles using borane-ammonia has been shown to be effective. organic-chemistry.org

| Catalyst System | Hydrogen Source | Substrate | Product | Reference |

| [Cp*RhCl₂]₂ | Formic acid/Triethylamine | Quaternary pyridinium salts | Piperidines or Tetrahydropyridines | liv.ac.uk |

| Borane | Ammonia borane | Pyridines | cis-Piperidines | organic-chemistry.org |

| RuCl₃·xH₂O | Borane-ammonia | Pyridines | Piperidines | organic-chemistry.org |

Wacker-type aerobic oxidative cyclization is a powerful method for constructing nitrogen heterocycles from unsaturated amines. nih.govnih.gov This palladium-catalyzed reaction utilizes molecular oxygen as the terminal oxidant, making it an environmentally benign process. organic-chemistry.org The use of a base-free Pd(DMSO)₂(TFA)₂ catalyst enables the synthesis of various six-membered nitrogen heterocycles, including piperidines, from alkenes. organic-chemistry.org Mechanistic studies have revealed that the reaction proceeds through a Pd(II)/Pd(0) catalytic cycle, involving intramolecular nucleophilic attack of an amidate ligand on a coordinated alkene. nih.govnih.gov This method has been successfully applied to the synthesis of a variety of heterocycles, including morpholines, piperazines, and piperazinones. organic-chemistry.org

Targeted Synthetic Routes for 2-(3,4-Dichlorophenyl)piperidine

While general methodologies provide a framework, the specific synthesis of this compound would likely involve the hydrogenation of a corresponding pyridine (B92270) precursor. A plausible route would start with the synthesis of 2-(3,4-dichlorophenyl)pyridine (B7990719). This could be achieved through a Suzuki–Miyaura coupling reaction between a suitable pyridine derivative (e.g., 2-bromopyridine) and 3,4-dichlorophenylboronic acid. Subsequent hydrogenation of the resulting 2-(3,4-dichlorophenyl)pyridine would yield the target piperidine.

Catalytic hydrogenation of the pyridine ring is a common method for producing piperidines. nih.gov Various catalysts can be employed, including rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and nickel-based catalysts. organic-chemistry.orgresearchgate.net The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the stereoselectivity of the reduction, which is a critical consideration if chiral derivatives are desired. For instance, rhodium catalysts have been shown to be effective for the hydrogenation of 3-substituted pyridines. nih.gov

Multistep Synthesis of Related 3,4-Dichlorophenyl-Piperidine Derivatives

The synthesis of more complex piperidine derivatives bearing the 3,4-dichlorophenyl moiety often requires multistep sequences. For example, a process for developing 2,3-dichlorophenylpiperazine, a related heterocyclic compound, started from 2,3-dichloroaniline. researchgate.netbuct.edu.cn This aniline (B41778) was converted to the corresponding aryl iodide via diazotization, followed by a copper-catalyzed coupling reaction with piperazine (B1678402). researchgate.netbuct.edu.cn A similar strategy could be adapted for piperidine derivatives.

Another approach involves the functionalization of a pre-formed piperidine ring. For instance, N-(hetero)aryl piperidines can be synthesized using Zincke imine intermediates, which are generated from the ring-opening of pyridinium salts. chemrxiv.orgscispace.com These intermediates can then undergo hydrogenation or nucleophilic addition to afford the desired N-substituted piperidines. chemrxiv.orgscispace.com

Furthermore, the synthesis of 3,4-dialkyl-2,6-diaryl-piperidin-4-ol derivatives has been reported through the reduction of cis-3-alkyl-2,6-diarylpiperidin-4-ones using a Grignard reagent. researchgate.net This highlights the utility of piperidinone intermediates in accessing functionalized piperidine structures. dtic.mil

Enantioselective Synthetic Approaches for Piperidine Scaffolds

The creation of stereochemically defined piperidine rings is a central challenge in organic synthesis. The following sections will delve into the principal modern strategies employed to achieve this goal, with a focus on methods applicable to the synthesis of 2-arylpiperidines like this compound.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantioenriched product. This approach offers a reliable method for controlling stereochemistry.

One notable example involves the use of (R)-phenylglycinol as a chiral auxiliary. In this method, achiral or racemic aryl-δ-oxoacids are condensed with (R)-phenylglycinol to stereoselectively form chiral non-racemic bicyclic lactams. google.comrsc.orglibretexts.org These lactams serve as versatile intermediates that can be further elaborated. For instance, the reductive opening of the oxazolidine (B1195125) ring, followed by hydrogenolysis of the benzylic substituent, can lead to either the (R)- or (S)-enantiomer of the corresponding 2-arylpiperidine, demonstrating the enantiodivergent potential of this strategy. libretexts.org

Another effective chiral auxiliary is N-(tert-butylsulfinyl)-bromoimine. A continuous flow protocol has been developed for the reaction of this auxiliary with Grignard reagents to produce a variety of enantioenriched α-substituted piperidines. manchester.ac.uk This method is advantageous due to its rapid reaction times (within minutes), high yields, and excellent diastereoselectivities. The scalability of this continuous flow process makes it particularly attractive for producing larger quantities of chiral piperidines. manchester.ac.uk

The Davies chiral auxiliary, based on enantiopure α-phenylethylamine, has been successfully employed in the asymmetric Michael addition of amines to α,β-unsaturated esters to generate chiral piperidin-2,4-diones. nih.gov This approach provides a pathway to more complex, functionalized piperidine rings with controlled stereochemistry.

Furthermore, (R)-piperidin-3-ol has been explored as a novel chiral auxiliary for the efficient stereoselective synthesis of α-hydroxy aldehydes, which can be valuable precursors for more complex molecules containing a piperidine moiety. rsc.org

Table 1: Chiral Auxiliary-Mediated Synthesis of Piperidine Derivatives

| Chiral Auxiliary | Substrate | Key Transformation | Product Type | Reference(s) |

|---|---|---|---|---|

| (R)-Phenylglycinol | Aryl-δ-oxoacids | Stereoselective cyclodehydration and reductive opening | 2-Arylpiperidines | google.comrsc.orglibretexts.org |

| N-(tert-butylsulfinyl)-bromoimine | Grignard reagents | Diastereoselective addition in continuous flow | α-Substituted piperidines | manchester.ac.uk |

| Davies Chiral Auxiliary | α,β-Unsaturated esters | Asymmetric Michael addition | Piperidin-2,4-diones | nih.gov |

| (R)-Piperidin-3-ol | Not specified | Stereoselective synthesis of α-hydroxy aldehydes | α-Hydroxy aldehydes | rsc.org |

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, making it a highly efficient and atom-economical approach.

Rhodium-catalyzed asymmetric reactions have emerged as powerful tools for piperidine synthesis. For example, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govgoogle.com These intermediates can then be reduced to the corresponding enantioenriched 3-substituted piperidines. nih.govgoogle.com This methodology has been applied to the formal syntheses of clinically used materials like Preclamol and Niraparib. nih.govgoogle.com

Copper-catalyzed reactions also play a significant role. A chiral copper catalyst has been developed for the enantioselective δ-C-H cyanation of acyclic amines. nih.gov This reaction proceeds via a radical relay mechanism and provides access to enantioenriched δ-amino nitriles, which can be subsequently cyclized to form chiral piperidines. This (5+1) synthetic strategy offers a novel disconnection for accessing the piperidine ring. nih.gov

Phosphine-catalyzed reactions have also been rendered enantioselective. A C2-symmetric chiral phosphepine has been shown to be an effective catalyst for the [4 + 2] annulation of imines with allenes, furnishing a range of functionalized piperidine derivatives with very good stereoselectivity. core.ac.uk

Table 2: Asymmetric Catalysis in Piperidine Synthesis

| Catalyst System | Reaction Type | Substrates | Product Type | Reference(s) |

|---|---|---|---|---|

| Rhodium/(S)-Segphos | Asymmetric Reductive Heck | Arylboronic acids, Phenyl pyridine-1(2H)-carboxylate | 3-Substituted tetrahydropyridines | nih.govgoogle.comgoogle.com |

| Chiral Copper Complex | Enantioselective δ-C-H Cyanation | Acyclic amines | δ-Amino nitriles (Piperidine precursors) | nih.gov |

| Chiral Phosphepine | [4 + 2] Annulation | Imines, Allenes | Functionalized piperidines | core.ac.uk |

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, leading to the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer.

A notable method for the kinetic resolution of N-Boc-2-arylpiperidines involves asymmetric deprotonation using the chiral base system of n-BuLi and (−)-sparteine or its (+)-sparteine surrogate. nih.govgoogle.comnih.govlibretexts.org This approach allows for the recovery of the enantioenriched starting material with high enantiomeric ratios. The resulting enantioenriched 2-lithiopiperidines can then be trapped with various electrophiles to yield 2,2-disubstituted piperidines with excellent enantioselectivity. rsc.orggoogle.com

Enzymes are highly selective catalysts that can be employed for the kinetic resolution of racemic piperidine derivatives under mild conditions. Lipases are commonly used for this purpose. For example, the enzymatic kinetic resolution of 2-piperidineethanol (B17955) has been achieved through the selective acylation or hydrolysis of its esters, providing access to both enantiomers of this valuable building block.

The kinetic resolution of piperidine atropisomers has also been demonstrated using enzymatic acylation. In the synthesis of a key intermediate for the farnesyl protein transferase inhibitor SCH66336, a lipase (B570770) was used to selectively acylate one enantiomer of a pendant piperidine, allowing for the separation of the two atropisomers.

More recently, a chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines. This strategy utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereodefined piperidines. This method can proceed via a dynamic kinetic resolution, where the less reactive enantiomer epimerizes in situ, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.

Table 3: Enzymatic Resolution of Piperidine Derivatives

| Enzyme/System | Substrate | Transformation | Product | Reference(s) |

|---|---|---|---|---|

| Lipase | 2-Piperidineethanol | Selective acylation/hydrolysis | Enantiopure 2-piperidineethanol | |

| Lipase (Toyobo LIP-300) | Piperidine Atropisomer | Selective acylation | Enantiopure piperidine intermediate | |

| Amine Oxidase/Ene Imine Reductase | N-Substituted Tetrahydropyridines | Dynamic kinetic resolution via dearomatization | Stereo-defined 3- and 3,4-substituted piperidines |

The classical method of resolution via diastereomeric salt formation remains a practical and scalable approach for separating enantiomers. This technique involves reacting a racemic base, such as a piperidine derivative, with an enantiomerically pure chiral acid. The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. libretexts.org

For the resolution of racemic piperidine derivatives, various chiral acids have been successfully employed. These include derivatives of tartaric acid, such as di-benzoyl-L-tartaric acid and di-p-tolyl-L-tartaric acid, as well as mandelic acid enantiomers. nih.gov For instance, in the resolution of ethyl nipecotate, reacting the racemic mixture with di-benzoyl-L-tartaric acid leads to the formation of two diastereomeric salts. By carefully controlling the conditions, one diastereomer can be selectively precipitated from the solution, while the other remains dissolved. nih.gov After separation, the pure enantiomer of the piperidine derivative can be liberated from the salt by treatment with a base. libretexts.org

The choice of both the chiral acid and the solvent is critical for achieving efficient separation. In some cases, a single crystallization is sufficient to obtain a high enantiomeric excess, while in other instances, multiple recrystallization steps may be necessary to enhance the optical purity. nih.gov The use of a mixture of two or more optically active resolving agents has also been explored to improve the separation efficiency. google.com

Table 4: Chiral Acids for Fractional Crystallization of Piperidines

| Chiral Acid | Racemic Piperidine Derivative | Key Feature | Reference(s) |

|---|---|---|---|

| Di-benzoyl-L-tartaric acid | Ethyl nipecotate | Forms diastereomeric salts with different solubilities | nih.gov |

| (S)-Mandelic acid | Ethyl nipecotate | Alternative resolving agent, may require extra crystallization | nih.gov |

| L-Tartaric acid | Ethyl nipecotate | Requires multiple crystallizations for high purity | nih.gov |

| Di-p-tolyl-L-tartaric acid | General piperidines | Potential resolving agent |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to the initial characterization of a newly synthesized or isolated compound. Each technique probes different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(3,4-Dichlorophenyl)piperidine, ¹H and ¹³C NMR spectra would provide crucial information.

In a hypothetical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals would help to identify the protons on the dichlorophenyl ring and the piperidine (B6355638) ring. The protons on the aromatic ring would typically appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns revealing their relative positions. The protons of the piperidine ring would be found in the more upfield region, and their complex splitting would provide insights into their stereochemical relationships (axial vs. equatorial).

A hypothetical ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the six carbons of the dichlorophenyl ring and the five carbons of the piperidine ring. The chemical shifts would be indicative of the electronic environment of each carbon.

For comparison, the ¹H NMR spectrum of the parent compound, piperidine, shows signals for its protons at approximately δ 2.79 (for protons adjacent to the nitrogen) and δ 1.58-1.46 ppm (for the remaining methylene (B1212753) protons) in CDCl₃. chemicalbook.comhmdb.ca The introduction of the 3,4-dichlorophenyl substituent at the C2 position would be expected to significantly shift the signals of the adjacent protons in the piperidine ring.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.5 | m | 3H |

| Piperidine-H (C2) | 3.0 - 3.5 | m | 1H |

| Piperidine-H (adjacent to N) | 2.8 - 3.2 | m | 2H |

| Piperidine-H (other) | 1.5 - 2.2 | m | 6H |

| NH | 1.0 - 2.0 | br s | 1H |

Note: This table is illustrative and not based on experimental data.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

|---|---|

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 125 - 130 |

| Aromatic C (quaternary) | 140 - 145 |

| Piperidine C2 | 55 - 65 |

| Piperidine C (adjacent to N) | 45 - 55 |

| Piperidine C (other) | 20 - 35 |

Note: This table is illustrative and not based on experimental data.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₁H₁₃Cl₂N. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. The characteristic isotopic pattern of the two chlorine atoms would be a key feature for its identification.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H bond of the secondary amine in the piperidine ring (typically around 3300-3500 cm⁻¹), C-H bonds of the aromatic and aliphatic parts (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl stretching vibrations (typically in the fingerprint region below 1000 cm⁻¹). The IR spectrum of the parent piperidine shows characteristic N-H and C-H stretching vibrations. nist.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-N Stretch | 1000 - 1250 |

| C-Cl Stretch | 600 - 800 |

Note: This table is illustrative and not based on experimental data.

X-ray Crystallography for Absolute Configuration and Three-Dimensional Structure Determination

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide unequivocal information about the bond lengths, bond angles, and torsion angles of this compound. Furthermore, for a chiral molecule, X-ray crystallography on a single crystal of one enantiomer can determine its absolute configuration.

For a related compound, (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone, X-ray crystallography revealed that the piperidine ring adopts a chair conformation. iucr.orgiucr.org A similar chair conformation would be expected for the piperidine ring in this compound. The analysis would also detail the relative orientation of the dichlorophenyl ring with respect to the piperidine ring.

Analysis of Piperidine Ring Conformation and Puckering Parameters

The piperidine ring is not planar and can adopt several conformations, with the chair conformation being the most stable. A detailed analysis of the X-ray crystallographic data would allow for the calculation of puckering parameters (Q, θ, and φ), which quantitatively describe the shape of the piperidine ring. For instance, in (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone, the puckering parameters confirmed a chair conformation. iucr.org Such an analysis for this compound would precisely define the degree of distortion from an ideal chair geometry.

Investigation of Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify and analyze hydrogen bonds, halogen bonds, and other van der Waals interactions that govern the crystal packing.

For this compound, Hirshfeld analysis would be instrumental in understanding how the molecules arrange themselves in the solid state. The analysis would likely reveal the presence of N-H···Cl or C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the dichlorophenyl rings of adjacent molecules. A study on (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone used Hirshfeld surface analysis to quantify various intermolecular contacts, including H···H, H···Cl, and H···O interactions. iucr.org A similar approach would provide valuable insights into the crystal packing of the title compound.

Stereochemical Investigations and Enantiomeric Research

The specific three-dimensional arrangement of atoms, or stereochemistry, of 2-(3,4-Dichlorophenyl)piperidine is a critical determinant of its biological properties. The molecule possesses a single chiral center at the carbon atom in the second position of the piperidine (B6355638) ring, where the dichlorophenyl group is attached. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-2-(3,4-Dichlorophenyl)piperidine and (S)-2-(3,4-Dichlorophenyl)piperidine. The interaction of these individual enantiomers with inherently chiral biological targets, such as receptors and enzymes, often differs significantly, making the study of their distinct properties a key area of research.

Computational Chemistry and Molecular Modeling Studies of 2 3,4 Dichlorophenyl Piperidine

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering insights into the behavior of molecules at an atomic level. For the compound 2-(3,4-Dichlorophenyl)piperidine, these in silico techniques provide a powerful means to predict its biological properties, understand its interactions with potential protein targets, and guide the design of new, more potent, and selective analogs. While specific published studies focusing exclusively on this compound are not abundant, the well-established principles of computational chemistry and the wealth of research on related phenylpiperidine and dichlorophenyl scaffolds allow for a comprehensive understanding of how these methods are applied.

In Vitro Pharmacological Characterization of 2 3,4 Dichlorophenyl Piperidine and Derivatives

Receptor Binding Affinity Profiling

Receptor binding assays are crucial in determining the affinity of a ligand for a specific receptor. For 2-(3,4-dichlorophenyl)piperidine and its derivatives, these studies have unveiled a range of binding affinities across different receptor families.

Certain derivatives of this compound have been identified as potent and selective ligands for opioid receptors, particularly the kappa opioid receptor (KOR). nih.gov For instance, (±)-4-Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine, also known as GR89696, is a highly potent and selective KOR agonist. nih.gov Its (-)-isomer, GR103545, exhibits even greater potency with an IC₅₀ of 0.018 nM compared to 6.0 nM for the racemic mixture. nih.gov The binding affinity (Ki) for GR89696 at κ₁- and κ₂-receptor subtypes is in the low nanomolar or subnanomolar range. nih.gov Pretreatment with naltrindole (B39905) (a delta opioid receptor antagonist) and cyprodime (B53547) (a mu opioid receptor antagonist) did not affect the binding of [¹¹C]GR103545, confirming its selectivity for the KOR. nih.gov

Opioid receptors, including mu (μ), delta (δ), and kappa (κ), are G-protein coupled receptors that play a significant role in analgesia, as well as other physiological functions. nih.gov While μ-opioid receptors are the primary mediators of the analgesic effects of many opioids, δ and κ receptors also contribute to antinociception. nih.gov

Table 1: Opioid Receptor Binding Affinities of this compound Derivatives

| Compound | Receptor Subtype | Binding Affinity (IC₅₀/Ki) |

|---|---|---|

| GR89696 (racemate) | Kappa Opioid Receptor | IC₅₀ = 6.0 nM nih.gov |

| GR103545 ((-)-isomer) | Kappa Opioid Receptor | IC₅₀ = 0.018 nM nih.gov |

| GR89696 | κ₁ and κ₂ Receptors | Ki in low nM to sub-nM range nih.gov |

Derivatives of this compound have been explored as antagonists of neurokinin receptors. The neurokinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are peptide neurotransmitters that interact with three main receptor subtypes: NK1, NK2, and NK3. google.com

Spiro-substituted piperidines based on a this compound scaffold have been synthesized and evaluated for their affinity at NK1 and NK2 receptors. nih.gov One such compound, YM-44778, demonstrated high and balanced affinity for both NK1 and NK2 receptors, with IC₅₀ values of 18 nM and 16 nM, respectively. nih.gov This compound also showed potent antagonistic activity in isolated tissues. nih.gov The structure-activity relationship studies suggest that the conformation of the molecule, specifically the proximity of the phenyl groups, is important for high affinity at the NK1 receptor, while a hydrogen bond-accepting group in the spiro-substituted piperidine (B6355638) moiety is crucial for high affinity at the NK2 receptor. nih.gov

The vesicular monoamine transporter 2 (VMAT2) is responsible for loading monoamine neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) into synaptic vesicles. nih.govebi.ac.uk Inhibition of VMAT2 leads to the depletion of these neurotransmitters in nerve terminals. nih.gov While direct binding data for this compound at monoamine transporters is not extensively detailed in the provided results, the structural similarity of some derivatives to known VMAT2 inhibitors suggests a potential interaction. nih.govelifesciences.org For example, tetrabenazine, a known VMAT2 inhibitor, is used to treat conditions associated with hyperkinetic movements. nih.govelifesciences.org The study of how various compounds inhibit VMAT2 provides a framework for understanding the potential mechanisms of action for new piperidine derivatives. nih.govebi.ac.uk

Derivatives of this compound have shown significant affinity for sigma receptors. nih.govnih.gov Sigma receptors, with their subtypes sigma-1 and sigma-2, are a distinct class of receptors that are not considered opioid receptors. painphysicianjournal.com A series of conformationally restricted derivatives of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine were synthesized and their sigma receptor affinities were determined. nih.gov The affinities ranged from a Ki of 1.34 nM to 455 nM. nih.gov The parent compound with a flexible structure exhibited a Ki of 2.1 nM. nih.gov These findings indicate that steric and electronic factors of the aliphatic portions of these ligands are significant for their binding to sigma receptors. nih.gov

Novel disubstituted piperidine sigma ligands with low affinity for dopamine D2 receptors have also been developed. nih.gov The selectivity for sigma sites over other receptors is influenced by the chemical nature of the substituent on the piperidine nitrogen, its distance from the basic nitrogen, and its orientation relative to the other substituent on the piperidine ring. nih.gov

Table 2: Sigma Receptor Binding Affinities of this compound Derivatives

| Compound Class | Sigma Receptor Affinity (Ki) |

|---|---|

| Conformationally restricted derivatives | 1.34 nM to 455 nM nih.gov |

| Conformationally free parent compound | 2.1 nM nih.gov |

Functional Assays for Agonist/Antagonist Properties

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

For derivatives of this compound, functional assays have confirmed their roles as both agonists and antagonists at different receptors.

At the kappa opioid receptor, GR103545, the more potent isomer of GR89696, has been shown to be a selective and saturable agonist. nih.gov The opioid receptors are G-protein coupled, and their activation leads to a decrease in adenylyl cyclase activity. nih.gov

In the context of neurokinin receptors, compounds like YM-44778 have been shown to be potent antagonists at both NK1 and NK2 receptors in isolated tissue preparations, with IC₅₀ values of 82 nM and 62 nM, respectively. nih.gov

For sigma receptors, functional assays such as cell viability and caspase-3 activity assays can be used to classify ligands as agonists, partial agonists, or antagonists. nih.gov While specific functional data for this compound derivatives in these assays were not detailed in the provided results, the high affinity of these compounds for sigma receptors suggests that such functional characterization would be a critical next step in their development. nih.govnih.gov

Table 3: Functional Activity of this compound Derivatives

| Compound | Receptor | Functional Activity | Potency (IC₅₀) |

|---|---|---|---|

| GR103545 | Kappa Opioid Receptor | Agonist nih.gov | Not specified |

| YM-44778 | NK1 Receptor | Antagonist nih.gov | 82 nM nih.gov |

| YM-44778 | NK2 Receptor | Antagonist nih.gov | 62 nM nih.gov |

Preclinical in Vivo Evaluation of 2 3,4 Dichlorophenyl Piperidine and Derivatives

Pharmacological Efficacy Assessment in Relevant Animal Models

The in vivo pharmacological effects of 2-(3,4-dichlorophenyl)piperidine and its derivatives are investigated across various animal models to characterize their therapeutic potential. These models are selected to represent different aspects of central nervous system activity and specific neurological and pain-related disorders.

Locomotor activity assays are fundamental in assessing the central nervous system effects of novel compounds. For instance, piperidine (B6355638) hydrochloride (PHCl) has been shown to induce a sedative action in animal models, suggesting an influence on motor activity. nih.gov This sedative effect is associated with an increased turnover of noradrenaline, while dopamine (B1211576) and 5-hydroxytryptamine (5-HT) levels remain unaffected. nih.gov In studies involving derivatives, such as certain phenylpiperidines, both sedative and analgesic effects have been observed. nih.gov These effects are often mediated through interactions with specific receptors, like the mu-opioid receptor. nih.gov

The potential of this compound derivatives in treating neurological disorders is evaluated using established anticonvulsant and antidepressant models.

In anticonvulsant research, various derivatives of pyrrolidine-2,5-dione containing different substituents have demonstrated activity in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests. nih.gov For example, the compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride showed significant anticonvulsant activity in the MES and 6-Hz tests. nih.gov Some of these compounds are believed to exert their effects by blocking sodium and/or calcium ion channels. nih.gov Similarly, derivatives of 2,3-dihydrophthalazine-1,4-dione have been synthesized and evaluated, with some showing potent anticonvulsant activity. epa.gov

In the realm of antidepressant research, models like the forced swimming test (FST) and tail suspension test (TST) are employed. nih.gov Piperine (B192125) and its derivative, antiepilepsirine, have been shown to reduce immobility time in both the FST and TST, suggesting antidepressant-like effects. nih.gov These effects are thought to be mediated by the serotonergic and, in the case of antiepilepsirine, dopaminergic systems. nih.gov Furthermore, compounds with a dichlorophenyl moiety have been noted for their potential antidepressant-like activity and suitable pharmacokinetic profiles. nih.gov

The analgesic potential of these compounds is assessed using antinociceptive models, such as the hot-plate test and the acetic acid-induced writhing test. nih.govresearchgate.net Phenylpiperidine derivatives, like fentanyl, are known to produce analgesic effects by acting as agonists at the mu-opioid receptor. nih.gov Other synthesized derivatives of 4-(4′-Chlorophenyl)-4-hydroxy piperidine have also shown promising analgesic activity in animal models. researchgate.net For instance, certain [(3-chlorophenyl)piperazinylpropyl]pyridazinones demonstrated significant antinociceptive properties in the mouse hot-plate test, with an efficacy comparable to morphine. nih.gov The analgesic action of some of these compounds appears to involve the noradrenergic and/or serotoninergic systems. nih.gov

The neuroprotective effects of this compound and its analogs are investigated in models of ischemic stroke. nih.gov Animal models of transient ischemic attack (TIA) are crucial for studying potential neurovascular damage. frontiersin.org For instance, the administration of 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) (PPBP), a sigma1-receptor ligand, has been shown to provide neuroprotection against focal cerebral ischemia in rats when administered for a limited duration. nih.govutmb.edu Studies have shown that piperine can ameliorate ischemic stroke-induced brain injury by regulating specific cellular pathways. nih.gov Furthermore, piperine has demonstrated protective effects on dopaminergic neurons in a mouse model of Parkinson's disease through its antioxidant, anti-apoptotic, and anti-inflammatory properties. nih.gov

Table 1: Summary of Preclinical In Vivo Efficacy of this compound and Derivatives

| Therapeutic Area | Animal Model | Key Findings | Compound/Derivative Type |

|---|---|---|---|

| Central Nervous System | Locomotor Activity Assay | Sedative effects, increased noradrenaline turnover. nih.gov | Piperidine HCl |

| Neurological Disorders | Maximal Electroshock (MES) Test, 6-Hz Test | Significant anticonvulsant activity. nih.gov | Pyrrolidine-2,5-dione derivatives |

| Neurological Disorders | Forced Swimming Test (FST), Tail Suspension Test (TST) | Reduced immobility time, suggesting antidepressant effects. nih.gov | Piperine, Antiepilepsirine |

| Analgesia | Hot-Plate Test | Potent antinociceptive properties. nih.gov | [(3-chlorophenyl)piperazinylpropyl]pyridazinones |

| Ischemic Neuroprotection | Transient Focal Ischemia (Rat) | Attenuation of ischemic injury. nih.govutmb.edu | 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) |

| Ischemic Neuroprotection | Ischemic Stroke (Rat) | Amelioration of brain injury. nih.gov | Piperine |

Biodistribution and Brain Accumulation Studies in Animal Models

Understanding the biodistribution and brain accumulation of this compound and its derivatives is essential for their development as central nervous system drugs. Phenylpiperidines are known to have a significant role in medicine due to their ability to act on the central nervous system. nih.gov The stereochemistry of these molecules can significantly influence their pharmacokinetic properties. For example, the individual stereoisomers of Vacquinol-1, a quinoline (B57606) methanol (B129727) derivative, exhibit stereospecific pharmacokinetic features. nih.gov The ability of a compound to cross the blood-brain barrier and accumulate in the brain is a key determinant of its efficacy for neurological and psychiatric disorders.

Analysis of Gender-Specific Pharmacological Responses in Preclinical Models

Recent research has highlighted the importance of considering sex as a biological variable in pharmacological studies. nih.govnih.govmdpi.com Clinical experience suggests that the pharmacological response to drugs can vary between males and females due to pathophysiological, pharmacokinetic, and pharmacodynamic differences. nih.gov For instance, in the context of opioids, some studies suggest better analgesic effects in females, particularly with long-term administration. nih.gov Conversely, certain adverse reactions to morphine therapy are more common in female patients. nih.gov In antidepressant studies, there is evidence that males may respond better to tricyclic antidepressants, while females may have a better response to selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov Regarding antipsychotic therapy, some studies indicate a superior response in women. nih.gov However, for antiepileptic drugs, significant sex-related differences in therapeutic effects have not been consistently observed. nih.gov These findings underscore the necessity of including both male and female subjects in preclinical animal models to identify potential gender-specific responses to this compound and its derivatives.

Structure Activity Relationship Sar Studies

Elucidation of Essential Structural Features for Potency and Receptor Selectivity

The potency and selectivity of 2-(3,4-dichlorophenyl)piperidine analogs are dictated by several key structural features. The dichlorinated phenyl ring, the piperidine (B6355638) ring, and the substituents on the piperidine nitrogen are all crucial for molecular recognition at target receptors.

The Phenyl Ring and Dichloro-Substitution: The presence and substitution pattern of the phenyl ring are determinant for binding affinity at monoamine transporters. For phenylpiperidine derivatives in general, the nature and position of substituents on the phenyl ring significantly influence their potency and selectivity.

Specifically, the 3,4-dichloro substitution pattern on the phenyl ring has been shown to be a key feature for high affinity at both DAT and SERT. In a series of meperidine analogues, the 3,4-dichloro derivative was the most potent ligand for the dopamine (B1211576) transporter. miami.edu This suggests that the electron-withdrawing nature and the steric bulk of the chlorine atoms in these positions are favorable for interaction with the binding pockets of these transporters.

The Piperidine Ring: The piperidine ring serves as a crucial scaffold, providing the necessary three-dimensional orientation for the phenyl ring and the nitrogen substituent to interact with their respective binding sites on the transporter proteins. The nitrogen atom within the piperidine ring is typically protonated at physiological pH, forming a critical ionic interaction with an acidic residue, such as a conserved aspartate in the binding site of monoamine transporters.

N-Substitution: The substituent on the piperidine nitrogen plays a significant role in modulating both the potency and the selectivity of the compounds. The size, lipophilicity, and nature of the N-substituent can differentiate the affinity for DAT versus SERT.

Impact of Substituent Modifications on Pharmacological Profile and Metabolic Stability

Modifications to various parts of the this compound scaffold have been explored to optimize the pharmacological profile and enhance metabolic stability.

Modifications of the Phenyl Ring: While the 3,4-dichloro substitution is often associated with high affinity, other substitution patterns have been investigated. For instance, in broader studies of phenylpiperidines, moving the chloro substituents or replacing them with other groups like fluoro or methyl can alter the selectivity profile. Chloro-substituted compounds, while having similar DAT affinities to fluoro-analogs, were generally less effective in behavioral studies. nih.gov

Modifications of the Piperidine Ring: Alterations to the piperidine ring itself are less common but can have a profound impact. Introducing substituents on the piperidine ring can influence its conformation and, consequently, its binding affinity.

Modifications of the N-Substituent: This has been the most extensively studied area for modifying the pharmacological profile. A variety of alkyl, arylalkyl, and other functional groups have been attached to the piperidine nitrogen to explore the chemical space around this position. These modifications can impact metabolic stability by blocking potential sites of metabolism. For instance, the introduction of groups that are less susceptible to enzymatic degradation can prolong the half-life of the compound. researchgate.netnih.gov

The metabolic stability of piperidine-containing compounds can be influenced by N-dealkylation and oxidation of the piperidine ring. Strategic modifications, such as the introduction of steric hindrance near the nitrogen atom or the replacement of metabolically liable groups, can improve metabolic stability. researchgate.netnih.gov

| Compound Modification | Effect on Pharmacological Profile | Effect on Metabolic Stability |

|---|---|---|

| Alteration of Phenyl Ring Substituents | Modulates potency and selectivity for DAT and SERT. | Can influence susceptibility to aromatic hydroxylation. |

| N-Dealkylation | Can lead to active metabolites with different selectivity profiles. | A primary metabolic pathway for many N-substituted piperidines. |

| Introduction of Bulky N-Substituents | May increase selectivity for a particular transporter. | Can sterically hinder N-dealkylation, improving stability. |

| Bioisosteric Replacement of Phenyl Ring | Can alter binding interactions and selectivity. | May introduce or remove sites of metabolism. |

Influence of Piperidine Ring Conformation on Ligand-Target Recognition

The conformation of the piperidine ring is a critical factor in the binding of this compound analogs to their biological targets. The six-membered piperidine ring typically adopts a chair conformation to minimize steric strain. In the case of 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position, and the preferred conformation can significantly impact the compound's activity.

For 2-arylpiperidines, the aryl group generally prefers an equatorial position to minimize steric clashes with the rest of the piperidine ring. This equatorial orientation is believed to place the phenyl ring in the optimal position for interaction with the binding pocket of monoamine transporters.

However, the conformation is not static and can be influenced by other factors, such as substitution on the nitrogen atom and the nature of the solvent. In some cases, a boat or twist-boat conformation may be adopted to accommodate bulky substituents or to achieve a more favorable interaction with the receptor.

Computational modeling and spectroscopic studies of related 2-substituted piperazines have shown a preference for an axial conformation of the substituent in some instances, which can be stabilized by intramolecular hydrogen bonding. nih.gov While these are piperazines, the principles of conformational preference due to substituent effects can be relevant to piperidines as well. The precise conformational requirements for optimal binding of this compound to DAT and SERT are an area of ongoing research.

Development of Predictive SAR Models for Rational Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. For phenylpiperidine derivatives, QSAR models have been developed to predict their affinity for dopamine receptors and transporters. nih.govgu.se

These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as:

Lipophilicity (ClogP): The hydrophobicity of the molecule, which influences its ability to cross cell membranes and bind to hydrophobic pockets in receptors.

Molar Refractivity (CMR): A measure of the volume of the molecule and its polarizability.

Sterimol Parameters (B1, L): Descriptors of the steric bulk of substituents.

Electronic Parameters: Descriptors of the electronic properties of substituents, such as Hammett constants.

A QSAR analysis of substituted (S)-phenylpiperidines as dopamine antagonists indicated that lipophilicity (ClogP) and steric factors play a significant role in determining their activity. nih.gov

By establishing a statistically significant correlation between these descriptors and the biological activity of a series of compounds, QSAR models can be used to predict the activity of novel, unsynthesized analogs. This allows for the rational design of new compounds with potentially improved potency and selectivity, thereby accelerating the drug discovery process. For this compound analogs, the development of specific QSAR models could guide the optimization of this scaffold for desired therapeutic effects.

| QSAR Descriptor | Physicochemical Property | Relevance to SAR |

|---|---|---|

| ClogP | Lipophilicity/Hydrophobicity | Influences membrane permeability and binding to hydrophobic pockets. |

| CMR | Molar Refractivity (Volume and Polarizability) | Relates to the size and electronic properties of the molecule. |

| Sterimol Parameters | Steric Bulk of Substituents | Determines the fit of the molecule within the receptor binding site. |

| Electronic Descriptors | Electron-donating/withdrawing properties | Affects electronic interactions with the receptor. |

Broader Research Applications and Future Directions

2-(3,4-Dichlorophenyl)piperidine as a Chemical Probe for Investigating Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways. While direct studies employing this compound as a probe are not extensively documented, the activities of structurally related compounds suggest its potential in this role, particularly in neuroscience.

The dichlorophenyl motif, when combined with a piperidine (B6355638) or piperazine (B1678402) ring, frequently confers activity at monoamine transporters, which are crucial for regulating neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). nih.govnih.gov For instance, the norepinephrine transporter (NET) is a key target for treatments of depression and ADHD. nih.gov The related compound, 3,4-dichlorophenylpiperazine (3,4-DCPP), is known to act as a serotonin releaser. wikipedia.org Furthermore, derivatives of 2,3-dichlorophenylpiperazine have been designed as highly selective ligands for the dopamine D3 receptor, which is a target for understanding the effects of psychomotor stimulants like cocaine. nih.gov These examples suggest that this compound could serve as a valuable tool for probing the structure and function of these and other related neurological targets. Its specific substitution pattern could offer unique selectivity and affinity profiles, aiding in the detailed characterization of these complex biological systems.

Piperidine-based photoaffinity labels have also been developed to investigate the dopamine transporter (DAT), demonstrating the utility of this scaffold in creating sophisticated chemical probes. nih.gov Given this precedent, this compound could be functionalized to create similar tools for mapping ligand binding sites and understanding transporter mechanisms.

Utility as an Intermediate in the Synthesis of More Complex Medicinal Chemistry Scaffolds

The piperidine ring is a versatile building block in organic synthesis, frequently used as a key intermediate for constructing more elaborate molecules. mdpi.comresearchgate.net Piperidin-4-ones, for example, are highly valued starting materials because the ketone functionality allows for straightforward introduction of various substituents. researchgate.netnih.gov

The synthesis of complex piperidine scaffolds is often achieved through multicomponent reactions (MCRs), which allow for the efficient creation of molecular complexity in a single step. researchgate.net General methods for synthesizing multi-substituted chiral piperidines have been developed, inspired by the biosynthesis of natural alkaloids. nih.gov These advanced synthetic strategies highlight the role of simpler piperidine structures as foundational elements.

| Piperidine-based Intermediate | Resulting Complex Scaffold/Drug | Therapeutic Area | Reference |

|---|---|---|---|

| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | Remifentanil Analogues | Analgesia | scielo.br |

| (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (synthesis involves piperidine) | Ticagrelor | Anti-thrombotic | google.com |

| N-Substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Alvimopan (LY246736) | Gastrointestinal Motility | wustl.edunih.gov |

| 2,3-Dichlorophenylpiperazine | Aripiprazole (B633) | Antipsychotic | wikipedia.orgbuct.edu.cn |

Exploration of Emerging Research Avenues for Dichlorophenylpiperidine Derivatives

Research into piperidine derivatives is continually branching into new therapeutic areas. Initially known for their effects on the central nervous system, these compounds are now being investigated for a wide range of other biological activities. ajchem-a.com

One significant emerging field is oncology. A variety of piperidine-containing compounds have been shown to possess anti-proliferative and anticancer properties. nih.gov For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential agents against hematological cancers, with some compounds showing the ability to increase the expression of apoptosis-promoting genes. nih.gov Derivatives of 3-Amino-1-(2,4-dichlorophenyl)piperidin-2-one have also demonstrated potential as anticancer agents. Given that the dichlorophenyl substitution pattern is present in these active compounds, it is plausible that derivatives of this compound could also be explored for similar applications.

Another area of active research is in neurodegenerative diseases. mdpi.com Novel N-arylpiperazine derivatives containing a 2,3-dichlorophenyl group have been designed as ligands for dopamine D2/D3 receptors, which are implicated in disorders like schizophrenia and depression. mdpi.com The structural similarities suggest that this compound could serve as a scaffold for developing new agents targeting these and other neurodegenerative conditions. Furthermore, piperidine derivatives are being investigated for antimicrobial, anti-inflammatory, and antioxidant activities, opening up numerous avenues for future research. ajchem-a.com

Strategic Considerations for the Design and Development of Novel Chemical Entities

The development of new drugs based on the piperidine scaffold involves careful strategic considerations to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the lead compound to enhance its desired effects and minimize off-target activity. nih.gov

Key strategic considerations for designing novel entities based on this compound include:

Stereochemistry: The spatial arrangement of atoms can be critical for biological activity. For many piperidine-based drugs, a specific enantiomer or diastereomer is responsible for the therapeutic effect. nih.gov The development of stereoselective syntheses is therefore a crucial aspect of piperidine research. mdpi.com

N-Substitution: The nitrogen atom of the piperidine ring is a common point for modification. Altering the N-substituent can dramatically impact a compound's properties, including its ability to cross the blood-brain barrier. For example, specific N-substitutions on a 4-(3-hydroxyphenyl)piperidine (B9838) core led to the discovery of a peripherally selective opioid antagonist, which is useful for treating gastrointestinal disorders without affecting the central nervous system. nih.gov

Conformational Restriction: Limiting the flexibility of a molecule can lock it into a bioactive conformation, increasing its affinity and selectivity for a specific target. This has been a successful strategy in designing dopamine receptor ligands, where a flexible alkyl spacer was replaced with a more rigid interphenylene spacer. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve the drug-like characteristics of a molecule. For example, replacing an amide with a sulfonamide can introduce new interaction points with a biological target. mdpi.com

| Design Strategy | Example Application | Outcome | Reference |

|---|---|---|---|

| N-Substitution Modification | trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Discovery of peripherally selective opioid antagonists (e.g., LY246736). | nih.gov |

| Conformational Restriction | N-arylpiperazine derivatives for D2/D3 receptors | Imposed different binding modes and maintained high affinity. | mdpi.com |

| SAR Studies | Piperidine-based dopamine transporter photoaffinity labels | Development of potent and selective DAT blockers. | nih.gov |

| Stereochemistry Control | 3-acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazole MAO-B inhibitors | (R)-enantiomers showed significantly better activity. | nih.gov |

Methodological Advancements in Piperidine Research

The enduring importance of the piperidine scaffold has driven continuous innovation in its synthesis. mdpi.com Modern organic chemistry seeks to develop fast, cost-effective, and environmentally benign methods for creating these valuable heterocycles. mdpi.comajchem-a.com

Recent advancements in the synthesis of piperidines can be broadly categorized:

Ring Formation Reactions:

Hydrogenation/Reduction: The reduction of pyridine (B92270) precursors is a classic and still widely used method to obtain piperidines. nih.gov Recent progress includes the development of more efficient and selective catalysts, including those based on ruthenium, rhodium, and nickel, which can operate under milder conditions. nih.gov

Cyclization Reactions: Intramolecular reactions are a powerful way to construct the piperidine ring. mdpi.com This includes methods like reductive amination of amino-aldehydes or fatty acids, and radical-mediated cyclizations. mdpi.comnih.gov Gold-catalyzed intramolecular dearomatization/cyclization is another novel approach. nih.gov

Multicomponent Reactions (MCRs): These reactions, such as the imino Diels-Alder reaction, allow for the one-pot synthesis of highly substituted piperidines from simple starting materials, offering a rapid way to build molecular complexity. ajchem-a.comresearchgate.netresearchgate.net

Functionalization of Pre-existing Rings:

C-H Functionalization: This modern technique allows for the direct introduction of substituents onto the piperidine ring without the need for pre-functionalized starting materials. Rhodium-catalyzed C-H insertion is one such method that enables site-selective and stereoselective synthesis of piperidine analogues.

These methodological advancements not only facilitate the synthesis of known piperidine-containing drugs but also open the door to creating novel derivatives, like those of this compound, for biological screening and development. nih.gov The continuous evolution of synthetic chemistry ensures that the full potential of the piperidine scaffold can be explored. organic-chemistry.orgdtic.mil

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3,4-Dichlorophenyl)piperidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, to introduce the dichlorophenyl group to the piperidine core. For example, in analogous compounds, reactions in dichloromethane with NaOH as a base have been used to achieve intermediates, followed by purification via column chromatography to isolate the target compound . Key parameters include catalyst choice (e.g., palladium-based catalysts), solvent polarity, and temperature control to minimize byproducts. Yield optimization often requires iterative adjustments to stoichiometry and reaction time.

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the piperidine ring conformation and substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography (if crystalline) for absolute stereochemical assignment. For example, NMR shifts in the aromatic region (δ 6.92–7.65 ppm) and aliphatic protons (δ 1.0–4.0 ppm) help distinguish the dichlorophenyl and piperidine moieties . Elemental analysis (C, H, N) further validates purity, with deviations >0.3% indicating impurities .

Q. What are standard protocols for preliminary pharmacological screening of this compound?

- Methodological Answer : Begin with in vitro assays to assess receptor binding affinity (e.g., radioligand displacement assays for opioid receptors, given structural analogs like U-47700 show µ-opioid receptor (MOR) activity ). Use cell viability assays (e.g., MTT) to rule out cytotoxicity. For antimicrobial potential, follow CLSI guidelines with broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative strains, as seen in piperidine derivatives with dichlorophenyl groups .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) of this compound impact biological activity?

- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC or using enantioselective catalysts) and compare their activity in receptor-binding assays. For instance, (S)-stereoisomers of similar compounds exhibit higher MOR affinity than (R)-forms due to better fit in the receptor’s hydrophobic pocket . Computational docking studies (e.g., AutoDock Vina) can model interactions, while circular dichroism (CD) verifies enantiomeric purity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate experimental conditions:

- Purity : Confirm via HPLC (>98% purity; impurities >2% can skew results ).

- Solvent effects : Compare activity in DMSO vs. saline, as aggregation in polar solvents may reduce bioavailability.

- Receptor subtype specificity : Use subtype-selective antagonists (e.g., naloxone for MOR) to isolate target effects. For example, discrepancies in opioid activity may arise from off-target κ- or δ-opioid receptor interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced selectivity?

- Methodological Answer : Systematically modify substituents:

- Piperidine ring : Introduce methyl groups at C3/C5 to restrict conformational flexibility and improve receptor fit.

- Dichlorophenyl group : Replace Cl with electron-withdrawing groups (e.g., CF3) to enhance binding entropy.

- Bioisosteres : Replace the piperidine nitrogen with sulfur (thiomorpholine) to assess metabolic stability.

Validate changes using SPR (surface plasmon resonance) for binding kinetics and in vivo pharmacokinetics (e.g., half-life in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.